molecular formula C5H7NO4 B2472577 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid CAS No. 749205-02-5

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid

Cat. No.: B2472577
CAS No.: 749205-02-5
M. Wt: 145.114
InChI Key: UNTORHUZEPTHGB-VKHMYHEASA-N
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Description

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a chemical compound with the molecular formula C5H7NO4. It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an oxazolidinone ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of antibiotics and other therapeutic agents.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as oxazole and isoxazole derivatives, have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Based on the structural similarity to other oxazole and isoxazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions .

Biochemical Pathways

For instance, indole-3-acetic acid, a compound with a similar structure, has been reported to affect several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

Compounds with similar structures, such as nsaids (non-steroidal anti-inflammatory drugs), are generally well-absorbed and undergo extensive metabolism, often involving phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions .

Result of Action

It’s worth noting that acetic acid, a structurally related compound, has been reported to induce programmed cell death in yeast, suggesting that 2-[(4s)-2-oxo-1,3-oxazolidin-4-yl]acetic acid might have similar effects .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of serine or threonine derivatives with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process may involve the use of automated systems to monitor and adjust the reaction conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or triethylamine are employed.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazolidinone compounds with altered ring structures.

    Substitution: Ester or amide derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinone: The parent compound, known for its antibacterial properties.

    Thiazolidinone: A similar compound with a sulfur atom in the ring, used in anti-inflammatory and anticancer research.

    Pyrrolidinone: Another related compound with a nitrogen atom in the ring, used in the synthesis of pharmaceuticals.

Uniqueness

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the oxazolidinone ring and the acetic acid moiety allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTORHUZEPTHGB-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749205-02-5
Record name 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid
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